tert-Butyl 7-chloro-1H-indole-1-carboxylate
Overview
Description
tert-Butyl 7-chloro-1H-indole-1-carboxylate: is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by the presence of a tert-butyl group, a chlorine atom, and a carboxylate group attached to the indole ring. It is a white solid with specific physical properties that need to be experimentally verified .
Mechanism of Action
Target of Action
Tert-Butyl 7-chloro-1H-indole-1-carboxylate, also known as 1-BOC 7-Chloroindole, is a derivative of indole . Indoles are significant heterocyclic systems in natural products and drugs . They play a crucial role in cell biology and have been used as biologically active compounds for the treatment of various disorders in the human body . .
Mode of Action
Indole derivatives, in general, have been found to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Biochemical Pathways
Indole derivatives, including this compound, can affect various biochemical pathways due to their broad-spectrum biological activities . These compounds have shown various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . .
Result of Action
Indole derivatives, in general, have shown various biologically vital properties .
Biochemical Analysis
Biochemical Properties
tert-Butyl 7-chloro-1H-indole-1-carboxylate: plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, indole derivatives have been shown to inhibit certain enzymes involved in cancer cell proliferation . The compound’s interaction with these enzymes can lead to the suppression of tumor growth. Additionally, it binds to specific receptors on cell surfaces, modulating signal transduction pathways that are crucial for cell survival and proliferation .
Cellular Effects
The effects of This compound on various cell types are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can activate or inhibit pathways such as the MAPK/ERK pathway, which is essential for cell division and differentiation . Changes in gene expression induced by this compound can lead to altered cellular functions, including apoptosis (programmed cell death) and autophagy (cellular degradation process) . Furthermore, it affects cellular metabolism by modulating the activity of metabolic enzymes, thereby influencing the overall metabolic flux within the cell .
Molecular Mechanism
At the molecular level, This compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as proteins and nucleic acids, altering their structure and function . This binding can result in the inhibition or activation of enzymes, leading to changes in metabolic pathways and gene expression . For instance, the compound may inhibit the activity of kinases, enzymes that phosphorylate other proteins, thereby affecting signal transduction pathways . Additionally, it can interact with transcription factors, proteins that regulate gene expression, leading to changes in the expression of genes involved in cell growth and differentiation .
Temporal Effects in Laboratory Settings
The effects of This compound over time in laboratory settings have been studied extensively. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function . In vitro studies have shown that the compound remains stable under physiological conditions for extended periods, allowing for sustained biological activity . Its degradation products may also have biological effects, which need to be considered in long-term studies . In vivo studies have demonstrated that the compound can exert prolonged effects on cellular processes, including sustained inhibition of tumor growth and modulation of immune responses .
Dosage Effects in Animal Models
The effects of This compound vary with different dosages in animal models. At low doses, the compound has been shown to have therapeutic effects, such as inhibiting tumor growth and reducing inflammation . At higher doses, it may exhibit toxic or adverse effects, including hepatotoxicity (liver damage) and nephrotoxicity (kidney damage) . These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications while minimizing potential side effects .
Metabolic Pathways
This compound: is involved in several metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism and biological activity . For example, the compound may be metabolized by cytochrome P450 enzymes in the liver, leading to the formation of active or inactive metabolites . These metabolic pathways can influence the compound’s efficacy and toxicity, as well as its overall pharmacokinetic profile . Additionally, the compound’s effects on metabolic flux and metabolite levels can provide insights into its mechanism of action and potential therapeutic applications .
Transport and Distribution
The transport and distribution of This compound within cells and tissues are critical for its biological activity . The compound is transported across cell membranes by specific transporters and binding proteins, which facilitate its uptake and distribution within the cell . Once inside the cell, the compound may localize to specific organelles, such as the nucleus or mitochondria, where it can exert its effects . The distribution of the compound within tissues can also influence its therapeutic efficacy and potential side effects .
Subcellular Localization
The subcellular localization of This compound is essential for its activity and function . The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression . Alternatively, it may accumulate in the mitochondria, affecting cellular metabolism and energy production . Understanding the subcellular localization of the compound can provide insights into its mechanism of action and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: This can be achieved through a series of reactions, including protection, halogenation, and esterification .
Industrial Production Methods: Industrial production methods for this compound may involve the use of commercially available starting materials and inexpensive reagents. The synthesis is carried out under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 7-chloro-1H-indole-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups attached to the indole ring.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce various substituted indoles .
Scientific Research Applications
tert-Butyl 7-chloro-1H-indole-1-carboxylate has several scientific research applications, including:
Comparison with Similar Compounds
- tert-Butyl 3-bromo-5-chloro-1H-indole-1-carboxylate
- tert-Butyl 1-indolecarboxylate
- tert-Butyl 5-bromo-1H-indole-1-carboxylate
Comparison: tert-Butyl 7-chloro-1H-indole-1-carboxylate is unique due to the specific positioning of the chlorine atom and the tert-butyl group on the indole ring. This structural uniqueness can influence its reactivity and biological activity compared to other similar compounds .
Properties
IUPAC Name |
tert-butyl 7-chloroindole-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClNO2/c1-13(2,3)17-12(16)15-8-7-9-5-4-6-10(14)11(9)15/h4-8H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKEVEWZLEMGFNK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=CC2=C1C(=CC=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30682075 | |
Record name | tert-Butyl 7-chloro-1H-indole-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30682075 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1004558-41-1 | |
Record name | tert-Butyl 7-chloro-1H-indole-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30682075 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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